molecular formula C11H12F3NO B8707078 Morpholine, 4-[4-(trifluoromethyl)phenyl]- CAS No. 113845-69-5

Morpholine, 4-[4-(trifluoromethyl)phenyl]-

Cat. No.: B8707078
CAS No.: 113845-69-5
M. Wt: 231.21 g/mol
InChI Key: NWFCNOTUONSUHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Morpholine, 4-[4-(trifluoromethyl)phenyl]- is a useful research compound. Its molecular formula is C11H12F3NO and its molecular weight is 231.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality Morpholine, 4-[4-(trifluoromethyl)phenyl]- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Morpholine, 4-[4-(trifluoromethyl)phenyl]- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

113845-69-5

Molecular Formula

C11H12F3NO

Molecular Weight

231.21 g/mol

IUPAC Name

4-[4-(trifluoromethyl)phenyl]morpholine

InChI

InChI=1S/C11H12F3NO/c12-11(13,14)9-1-3-10(4-2-9)15-5-7-16-8-6-15/h1-4H,5-8H2

InChI Key

NWFCNOTUONSUHM-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=CC=C(C=C2)C(F)(F)F

Origin of Product

United States

Synthesis routes and methods I

Procedure details

2.0 mmol of 4-chlorobenzotrifluoride, 2.4 mmol of morpholine, 2.8 mmol of potassium tert-butoxide, 0.4 mmol of lithium bromide, 1.0 mol-% (9.4 mg) of palladacycle (trans-di(μ-aceto)-bis[o[di-o-tolylphosphino)benzyl]dipalladium(II) in 10 ml of toluene are reacted according to the GWI to give 4-trifluoromethylphenylmorpholine and 3-trifluoromethylphenylmorpholine in the ratio 5:1 in 62% yield.
Quantity
2 mmol
Type
reactant
Reaction Step One
Quantity
2.4 mmol
Type
reactant
Reaction Step One
Quantity
2.8 mmol
Type
reactant
Reaction Step One
Quantity
0.4 mmol
Type
reactant
Reaction Step One
[Compound]
Name
palladacycle
Quantity
9.4 mg
Type
reactant
Reaction Step One
[Compound]
Name
trans-di(μ-aceto)-bis[o[di-o-tolylphosphino)benzyl]dipalladium(II)
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

According to General Procedure B, a mixture of 4-chloro trifluoromethylbenzene (67 μL, 0.50 mmol), morpholine (52 μL, 0.60 mmol), NaOt-Bu (67 mg, 0.70 mmol), Pd2(dba)3.CHCl3 (10 mg, 0.01 mmol) and 12f (8 mg, 0.02 mmol) in PhMe (2.5 mL) was heated, cooled and filtered. Evaporation of the solvent under reduced pressure and column chromatography of the pre-adsorbed crude material (20% Et2O in hexane, silica gel) gave 52a (89 mg, 77%) as off-white crystals. 1H NMR (300 MHz, CDCl3) δ 7.50 (d, 2H, J=8.7 Hz), 6.92 (d, 2H, J=8.7 Hz), 3.87 (t, 4H, J=4.8 Hz), 3.24 (t, 4H, J=5.1 Hz); 13C NMR (75.5 MHz, CDCl3) δ 153.3, 126.4 (q, J=3 Hz), 124.6 (q, J=271 Hz), 120.9 (q, J=33 Hz) 114.3, 66.6, 48.1.
Quantity
67 μL
Type
reactant
Reaction Step One
Quantity
52 μL
Type
reactant
Reaction Step One
Quantity
67 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Name
Quantity
10 mg
Type
reactant
Reaction Step Two
Name
Quantity
2.5 mL
Type
solvent
Reaction Step Two
Name
Quantity
8 mg
Type
catalyst
Reaction Step Two
Name
Yield
77%

Synthesis routes and methods III

Procedure details

Quantity
0 mmol
Type
reactant
Reaction Step One
Quantity
0.5 mmol
Type
reactant
Reaction Step Two
[Compound]
Name
IPr
Quantity
0.05 mmol
Type
reagent
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.